

# What are the chemical properties of Fmoc-D-Ser(O-propargyl)-OH?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fmoc-D-Ser(O-propargyl)-OH*

Cat. No.: *B15379809*

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## Fmoc-D-Ser(O-propargyl)-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of **Fmoc-D-Ser(O-propargyl)-OH**, a key building block in modern peptide synthesis and chemical biology. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates relevant workflows.

### Core Chemical Properties

**Fmoc-D-Ser(O-propargyl)-OH** is a derivative of the amino acid D-serine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a propargyl ether linkage on the side-chain hydroxyl group. This unique combination of functionalities makes it a versatile tool for solid-phase peptide synthesis (SPPS) and subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

### Physicochemical Data

Property	Value	Source
IUPAC Name	(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid	
CAS Number	Not explicitly found for the D-isomer, but the L-isomer is 1354752-75-2	
Molecular Formula	C <sub>21</sub> H <sub>19</sub> NO <sub>5</sub>	
Molecular Weight	365.39 g/mol	
Appearance	White to off-white solid	
Purity	Typically ≥98%	
Storage	Store at 2-8°C in a dry, sealed container	

## Solubility and Stability

While specific solubility data for **Fmoc-D-Ser(O-propargyl)-OH** is not readily available, based on the properties of the related compound Fmoc-D-Ser-OH, it is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound is stable under standard storage conditions (2-8°C, dry). The Fmoc group is base-labile, and the propargyl group is stable under the conditions of Fmoc-based solid-phase peptide synthesis.

## Spectroscopic Data

Detailed spectroscopic data such as <sup>1</sup>H NMR, FT-IR, and mass spectrometry for **Fmoc-D-Ser(O-propargyl)-OH** are not consistently published in publicly accessible databases. However, analysis can be performed to confirm the identity and purity of the compound. The expected spectral features would include signals corresponding to the Fmoc group, the D-serine backbone, and the characteristic peaks of the propargyl group.

## Experimental Protocols

**Fmoc-D-Ser(O-propargyl)-OH** is primarily utilized in solid-phase peptide synthesis to introduce a site-specific alkyne functionality into a peptide sequence. This allows for subsequent conjugation with azide-containing molecules.

### Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized protocol for the incorporation of **Fmoc-D-Ser(O-propargyl)-OH** into a peptide chain using a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin).

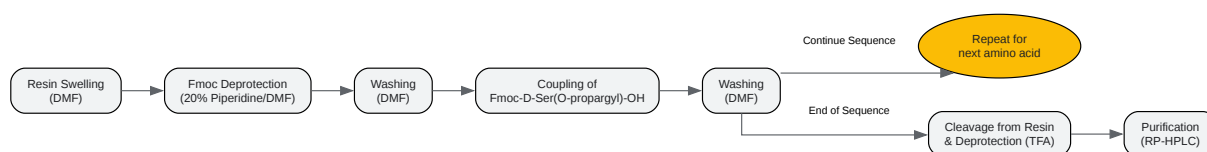
Materials:

- **Fmoc-D-Ser(O-propargyl)-OH**
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the growing peptide chain.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
- Coupling:
  - Pre-activate **Fmoc-D-Ser(O-propargyl)-OH** (3-5 equivalents) with HBTU (3-5 eq.) and HOBT (3-5 eq.) in DMF.
  - Add DIPEA (6-10 eq.) to the activation mixture.
  - Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
- Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

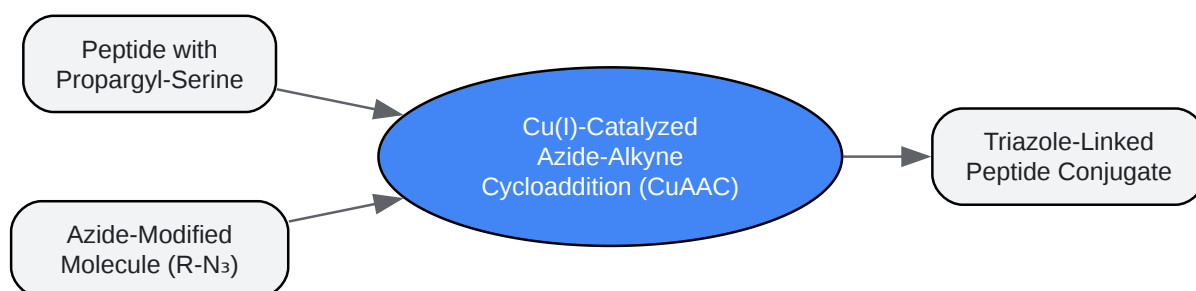


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**Figure 1.** General workflow for solid-phase peptide synthesis (SPPS) incorporating **Fmoc-D-Ser(O-propargyl)-OH**.

## Application in "Click" Chemistry

The propargyl group introduced by **Fmoc-D-Ser(O-propargyl)-OH** serves as a handle for post-synthetic modification via CuAAC. This reaction allows for the efficient and specific conjugation of the peptide with a wide range of azide-functionalized molecules, including fluorophores, biotin, polyethylene glycol (PEG), and other peptides or small molecules.



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**Figure 2.** Schematic of a "click" chemistry reaction involving a propargylated peptide.

## Safety Information

**Fmoc-D-Ser(O-propargyl)-OH** should be handled in a laboratory setting with appropriate personal protective equipment. The following hazard statements have been associated with the L-isomer:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Users should consult the material safety data sheet (MSDS) for detailed safety information.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)